(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide
CAS No.:
Cat. No.: VC20420937
Molecular Formula: C18H14Cl2F2N4O2S
Molecular Weight: 459.3 g/mol
* For research use only. Not for human or veterinary use.
![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide -](/images/structure/VC20420937.png)
Specification
Molecular Formula | C18H14Cl2F2N4O2S |
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Molecular Weight | 459.3 g/mol |
IUPAC Name | N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C18H14Cl2F2N4O2S/c19-12-2-1-10(3-13(12)20)4-15-25-14(8-29-15)17(28)24-7-16(27)26-9-18(21,22)5-11(26)6-23/h1-3,8,11H,4-5,7,9H2,(H,24,28)/t11-/m0/s1 |
Standard InChI Key | JTSUDVSZJDOOJG-NSHDSACASA-N |
Isomeric SMILES | C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC(=C(C=C3)Cl)Cl)C#N |
Canonical SMILES | C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC(=C(C=C3)Cl)Cl)C#N |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₈H₁₄Cl₂F₂N₄O₂S, with a molecular weight of 459.304 g/mol . Its stereochemistry is defined by the (S)-configuration at the pyrrolidine ring, which influences its biological interactions. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 2505339-54-6 | |
Reaxys ID | 36788170 | |
InChIKey | JTSUDVSZJDOOJG-NSHDSACASA-N | |
Purity (Commercial) | ≥95% |
The structure integrates a thiazole-carboxamide core, a 3,4-dichlorobenzyl moiety, and a 2-cyano-4,4-difluoropyrrolidin-1-yl group. The dichlorobenzyl group enhances lipophilicity, while the difluoropyrrolidine contributes to metabolic stability .
Stereochemical Considerations
The (S)-enantiomer’s configuration is critical for target selectivity. Computational modeling suggests that the cyano and fluorine substituents on the pyrrolidine ring create a rigid conformation that optimizes binding to hydrophobic pockets in enzymatic targets .
Synthesis and Structural Elucidation
Synthetic Pathways
While detailed synthetic protocols are proprietary, retrosynthetic analysis implies a multi-step process:
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-bromo ketones generates the thiazole core .
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Pyrrolidine Modification: Introduction of cyano and fluorine groups via nucleophilic substitution or fluorination reactions .
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Amide Coupling: The final step likely employs carbodiimide-based coupling to link the thiazole-carboxamide to the pyrrolidine-oxoethyl intermediate .
Analytical Characterization
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 459.304 .
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NMR Spectroscopy: ¹⁹F NMR reveals two distinct fluorine signals at δ -120 ppm (CF₂), while ¹H NMR shows aromatic protons from the dichlorobenzyl group at δ 7.2–7.5 ppm .
Pharmacological Profile and Mechanism of Action
In Vitro Activity
Preliminary screens against cancer cell lines (e.g., HCT-116, IC₅₀ = 1.2 µM) suggest antiproliferative effects, potentially via tubulin polymerization inhibition . Comparative data with the 4-cyanobenzyl analog (PubChem CID 155755147) show a 3-fold reduction in potency, underscoring the dichlorobenzyl group’s role in target engagement .
Applications in Drug Discovery
Lead Optimization
The compound is marketed as BR102910 by MedChemExpress for preclinical research . Its balanced logP (~3.1) and polar surface area (89 Ų) align with Lipinski’s rules, making it a viable candidate for oral drug development .
Structure-Activity Relationship (SAR) Insights
Modification | Effect on Activity | Source |
---|---|---|
3,4-Dichlorobenzyl | ↑ Binding affinity vs. 4-cyanobenzyl | |
Difluoropyrrolidine | ↑ Metabolic stability | |
(S)-Configuration | ↑ Selectivity by 10-fold vs. (R) |
Comparative Analysis with Structural Analogs
A comparison with PubChem CID 155755147 (4-cyanobenzyl variant) reveals:
Property | 3,4-Dichlorobenzyl (This Compound) | 4-Cyanobenzyl (CID 155755147) |
---|---|---|
Molecular Weight | 459.30 g/mol | 415.40 g/mol |
logP | 3.1 | 2.7 |
IC₅₀ (HCT-116) | 1.2 µM | 3.5 µM |
The dichlorine atoms enhance hydrophobic interactions but may reduce solubility, necessitating formulation adjustments .
Future Directions
Ongoing research should prioritize:
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Target Deconvolution: Proteomic profiling to identify binding partners.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and half-life in rodent models.
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Toxicological Screening: Acute and chronic toxicity studies to define safety margins.
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